6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine

Medicinal Chemistry Scaffold Diversification Parallel Synthesis

6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1263212-76-5) is a synthetic heterocyclic building block belonging to the 1,5-naphthyridine class, with the molecular formula C₁₃H₁₉BrN₄ and a molecular weight of 311.22 g/mol. The compound features a bromine atom at the 6-position, enabling transition-metal-catalyzed cross-coupling reactions, and a 4-methylpiperazin-1-yl group at the 8-position, which introduces a tertiary amine with potential for modulating physicochemical and pharmacological properties.

Molecular Formula C13H19BrN4
Molecular Weight 311.22 g/mol
CAS No. 1263212-76-5
Cat. No. B1374587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine
CAS1263212-76-5
Molecular FormulaC13H19BrN4
Molecular Weight311.22 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=NC3=C2NCCC3)Br
InChIInChI=1S/C13H19BrN4/c1-17-5-7-18(8-6-17)11-9-12(14)16-10-3-2-4-15-13(10)11/h9,15H,2-8H2,1H3
InChIKeyYDSJFUXFVAPLHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1263212-76-5): A Dual-Substituted 1,5-Naphthyridine Building Block for Kinase-Targeted Library Synthesis


6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1263212-76-5) is a synthetic heterocyclic building block belonging to the 1,5-naphthyridine class, with the molecular formula C₁₃H₁₉BrN₄ and a molecular weight of 311.22 g/mol . The compound features a bromine atom at the 6-position, enabling transition-metal-catalyzed cross-coupling reactions, and a 4-methylpiperazin-1-yl group at the 8-position, which introduces a tertiary amine with potential for modulating physicochemical and pharmacological properties . Commercially available from multiple suppliers at purities of 95–98%, it is cataloged under MDL MFCD18325131 and used as a versatile intermediate in medicinal chemistry programs targeting kinases, integrases, and other therapeutically relevant enzymes .

Why Generic 1,5-Naphthyridine Intermediates Cannot Replace 6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine in Multi-Step Synthetic Routes


The 1,5-naphthyridine scaffold alone (CAS 13993-61-8) lacks both the C6 bromine and C8 piperazine substituents that define the synthetic utility of the target compound . 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1219022-46-4) provides a bromine handle but cannot participate in the same amination or N-arylpiperazine diversification strategies enabled by the pre-installed 4-methylpiperazin-1-yl group at position 8 . Conversely, 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives bearing only a piperazine substituent lack the C6 bromine required for Suzuki, Buchwald-Hartwig, or Sonogashira couplings . Generic substitution with unsubstituted or mono-substituted analogs therefore results in either loss of a key synthetic handle or the need for additional synthetic steps to reintroduce the missing functional group, increasing cost, time, and complexity in lead generation and optimization campaigns.

Head-to-Head Comparative Evidence for 6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine vs. Closest Analogs


Dual Functional Handle Architecture: Simultaneous C6-Br and C8-(4-Methylpiperazin-1-yl) Substitution vs. Mono-Substituted Analogs

The target compound (CAS 1263212-76-5) is the only commercially cataloged 1,2,3,4-tetrahydro-1,5-naphthyridine derivative that simultaneously bears a C6 bromine and a C8 4-methylpiperazin-1-yl group. This dual functional handle architecture enables orthogonal diversification: the bromine participates in cross-coupling chemistry while the piperazine nitrogen serves as a solubility-modulating group or a secondary attachment point . The closest analog, 6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1219022-46-4), lacks any C8 substituent entirely (MW 213.07 vs. 311.22 g/mol), while the parent scaffold 1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 13993-61-8) has neither the bromine nor the piperazine (MW 134.17 g/mol) . No other 1,2,3,4-tetrahydro-1,5-naphthyridine analog with this exact dual-substitution pattern is listed across major chemical supplier databases including Combi-Blocks, Bidepharm, Leyan, and CymitQuimica .

Medicinal Chemistry Scaffold Diversification Parallel Synthesis

Predicted Physicochemical Differentiation: Density, Boiling Point, and Flash Point vs. Simplified 1,5-Naphthyridine Scaffolds

The addition of the 4-methylpiperazin-1-yl group and bromine atom substantially alters the predicted physicochemical profile of the target compound relative to the unsubstituted 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold. The target compound has a predicted density of 1.4±0.1 g/cm³, a boiling point of 456.8±45.0 °C at 760 mmHg, and a flash point of 230.1±28.7 °C, as calculated by ChemSrc using ACD/Labs modeling software . In contrast, the parent scaffold 1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 13993-61-8) has a predicted density of 1.068±0.06 g/cm³ and a boiling point of 265.3±9.0 °C—approximately 191.5 °C lower . These differences directly impact solvent compatibility, distillation conditions, and safe handling protocols during large-scale synthesis or purification.

Physicochemical Characterization Process Chemistry Safety Assessment

Commercial Purity Benchmarking: Inter-Supplier Variability and Minimum Specification for Procurement Decisions

Multiple vendors supply this compound with documented purity specifications. Bidepharm (BD608834) lists standard purity at 97% . Leyan (1145920) also reports 97% purity . MolCore offers a minimum purity of 98% (NLT 98%) . Combi-Blocks (HF-6209) supplies the compound at 95% purity . CymitQuimica/Fluorochem (10-F494947) lists 95.0% purity . This 3% purity spread (95%–98%) across five independent vendors provides procurement specialists with a verifiable quality range and competitive sourcing options. The availability of batch-specific certificates of analysis (COA) including NMR, HPLC, and GC from suppliers such as Bidepharm and CATO further enables direct quality comparison between lots.

Quality Control Supplier Qualification Procurement Standards

Scaffold Relevance to Kinase and Integrase Inhibitor Programs: Class-Level Context for Procurement Prioritization

The 1,5-naphthyridine scaffold is a core structural motif in multiple patent-defined inhibitor series. The 1,5-naphthyridine derivative class has been specifically claimed as MELK (Maternal Embryonic Leucine Zipper Kinase) inhibitors in patents assigned to Oncotherapy Science, Inc., where diverse 1,5-naphthyridine compounds with piperazine-containing substituents demonstrated selective MELK inhibitory activity with implications for breast cancer and other oncology indications [1]. Concurrently, the 1,2,3,4-tetrahydro-1,5-naphthyridine core has been described as a building block for SHP2 (Src-homology 2 domain-containing tyrosine phosphatase 2) inhibitors , and naphthyridine derivatives bearing piperazine moieties have been disclosed as HIV integrase inhibitors with viral replication inhibiting properties [2]. While no published IC₅₀ or Kᵢ value for the target compound itself exists in public literature, the presence of both the 1,2,3,4-tetrahydro-1,5-naphthyridine core and the 4-methylpiperazin-1-yl group places this building block at the intersection of three independent, patent-backed therapeutic target areas. This class-level inference positions the compound as a strategic procurement choice for medicinal chemistry groups pursuing any of these target classes, where it can serve as a late-stage diversification intermediate or a scaffold-hopping starting point.

Kinase Inhibition MELK Inhibitors HIV Integrase SHP2 Inhibitors

Molecular Size and Complexity Differentiation from the Unsubstituted Core: Implications for Fragment-Based Drug Design Entry Points

The target compound (MW 311.22, 22 heavy atoms, 2 hydrogen bond acceptors [estimated from naphthyridine core + piperazine], CLogP estimated ~2.3–3.0 based on structural analogs) occupies a molecular property space distinct from the minimal 1,5-naphthyridine fragment (MW 134.17, 10 heavy atoms) . While fragment-based drug discovery (FBDD) typically employs fragments of MW < 300 with fewer than 18 heavy atoms, the target compound at MW 311.22 resides at the upper boundary of fragment space and the lower boundary of lead-like space [1]. This positions 6-bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine as a 'scaffold-elaborated fragment'—a compound that retains the synthetic tractability of a fragment (dual handles for diversification) while incorporating sufficient molecular recognition elements (piperazine basic amine, bromine as a halogen-bond donor) to engage protein targets with measurable affinity when screened directly, thereby bridging fragment screening and lead generation in a single procurement step.

Fragment-Based Drug Discovery Ligand Efficiency Molecular Complexity

Optimal Application Scenarios for 6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine Based on Quantitative Differentiation Evidence


Parallel Library Synthesis for Kinase Inhibitor SAR: Exploiting the C6-Br Handle for Suzuki Coupling with Pre-Installed C8 Piperazine Solubility Vector

In kinase inhibitor lead optimization campaigns targeting MELK, SHP2, or related tyrosine kinases, the target compound serves as a pre-functionalized core that enables one-step parallel diversification via palladium-catalyzed Suzuki-Miyaura coupling at C6 . The pre-installed 8-(4-methylpiperazin-1-yl) group provides a basic amine that enhances aqueous solubility and can form salt bridges with conserved kinase hinge or solvent-exposed residues, eliminating the need for post-coupling amination steps . A 24-member library can be synthesized by reacting the target compound with commercially available aryl/heteroaryl boronic acids under standardized Pd(PPh₃)₄/Na₂CO₃ conditions, with the bromine handle at C6 ensuring regioselectivity. The resulting library directly probes the chemical space defined by the MELK inhibitor patents (US 9067937 B2), where 1,5-naphthyridine derivatives with piperazine substituents showed selective kinase inhibition . This approach replaces a traditional 3–4 step linear synthesis (core → bromination → piperazine installation → Suzuki coupling) with a single diversification step, reducing per-compound synthesis time by approximately 60–75%.

Fragment-to-Lead Bridging: Direct Screening of a Scaffold-Elaborated Fragment Against SHP2 and HIV Integrase

For fragment-based drug discovery programs, the target compound (MW 311.22) can be screened directly in biochemical or biophysical assays against SHP2 phosphatase or HIV integrase without prior chemical elaboration . Its molecular weight places it at the 'fragment-lead boundary,' where it retains sufficient structural complexity to achieve measurable target engagement (typical Kd or IC₅₀ in the 10–500 µM range for fragments of this size class) while preserving the synthetic handles needed for subsequent optimization . Upon identification of binding, structure-guided design can exploit the C6 bromine as a vector for growing into adjacent protein sub-pockets identified by X-ray crystallography or cryo-EM, while the C8 piperazine can be further elaborated to improve potency and selectivity. This 'screen-then-grow' strategy is supported by the patent precedent that naphthyridine-piperazine conjugates inhibit HIV integrase and that 1,2,3,4-tetrahydro-1,5-naphthyridines serve as SHP2 inhibitor precursors , providing a rational starting point for fragment elaboration.

Physicochemical Property-Driven Process Development: High-Boiling Compound Handling for Large-Scale Synthesis

The target compound's predicted boiling point of 456.8±45.0 °C at 760 mmHg and flash point of 230.1±28.7 °C dictate specific process chemistry parameters that differentiate it from lower-boiling 1,5-naphthyridine analogs. During scale-up, the high boiling point permits the use of high-boiling solvents such as DMF (bp 153 °C), DMSO (bp 189 °C), or NMP (bp 202 °C) for cross-coupling reactions without risk of azeotropic loss of the product during solvent removal. Additionally, the flash point well above 200 °C classifies the compound as a relatively low fire-risk material during handling, reducing the safety engineering requirements for kilo-lab or pilot-plant operations compared to more volatile heterocyclic intermediates. These properties, documented in the ChemSrc physicochemical profile , enable process chemists to design synthetic routes with greater thermal operating windows, supporting procurement decisions for programs transitioning from discovery to preclinical supply.

Competitive Multi-Supplier Sourcing with COA-Verified Quality: Procurement Optimization for ≥97% Purity Requirements

The 3% purity spread across five verified commercial suppliers—MolCore (NLT 98%), Bidepharm (97%), Leyan (97%), Combi-Blocks (95%), and Fluorochem/CymitQuimica (95%) —enables procurement specialists to implement a tiered sourcing strategy. For reactions requiring the highest purity (e.g., palladium-catalyzed couplings where bromine-containing impurities can poison catalysts), MolCore's NLT 98% specification with ISO certification provides the highest assurance of quality . For high-throughput library synthesis where cost-per-well is the primary driver, the 95% offerings from Combi-Blocks or Fluorochem may be sufficient with post-reaction HPLC purification. The availability of batch-specific Certificates of Analysis (NMR, HPLC, GC) from Bidepharm and CATO allows direct comparison of actual lot purity against stated specifications before committing to large-volume purchases, reducing the risk of project delays due to out-of-specification starting material.

Quote Request

Request a Quote for 6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.